ML334
Description
Discovery and Development History
This compound emerged from an extensive high-throughput screening initiative conducted as part of the National Institutes of Health Molecular Libraries Program. The discovery process involved screening 337,116 compounds from the Molecular Libraries Probe Centers Network library using a sophisticated homogenous fluorescence polarization assay specifically designed to identify inhibitors of the Kelch-like ECH-associated protein 1 and Nuclear factor erythroid 2-related factor 2 protein-protein interaction. The primary screening campaign, conducted at 10 micromolar concentration, initially identified 489 potential hits using a stringent cutoff criterion of inhibition greater than three standard deviations above dimethyl sulfoxide control wells, corresponding to approximately 12 percent inhibition.
Following the initial screening phase, 460 confirmed hits underwent comprehensive secondary evaluation through eight-point dose-response curves in the fluorescence polarization assay and thermal shift secondary assays. Among the eight compounds that successfully passed all confirmation criteria, the compound that would become this compound demonstrated the most promising profile with an inhibitory concentration 50 value of 3 micromolar. The binding affinity was subsequently confirmed through surface plasmon resonance solution competition assays, revealing a dissociation constant of 1.9 micromolar for interaction with the Kelch-like ECH-associated protein 1 Kelch domain.
A critical discovery emerged during the characterization phase when researchers determined that this compound possesses three stereogenic centers, resulting in eight possible stereoisomers. Through systematic separation and analysis using both flash chromatography and chiral chromatographic techniques, investigators established that the biological activity resides predominantly in one specific stereoisomer, designated as (SRS)-5, which demonstrates at least 100-fold greater potency compared to other stereoisomers. This finding underscored the highly stereoselectivity nature of the target interaction and provided crucial insights for structure-activity relationship development.
The stereochemical assignment was accomplished through X-ray crystallography analysis, with researchers successfully obtaining single crystals of isomer D to definitively establish the absolute stereochemistry of all four possible isomers. Subsequently, stereospecific synthesis protocols were developed starting from commercially available (S)-tetrahydroisoquinoline-1-carboxylic acid, providing additional confirmation of the absolute stereochemistry and enabling production of the pure active isomer for research applications.
Chemical Classification and Nomenclature
This compound belongs to the chemical class of phthalimide-containing compounds, specifically classified as a cyclohexanecarboxylic acid derivative with an integrated tetrahydroisoquinoline moiety. The complete systematic chemical name according to International Union of Pure and Applied Chemistry nomenclature is (1S,2R)-2-[[(1S)-1-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl]cyclohexanecarboxylic acid. This complex nomenclature reflects the compound's intricate three-dimensional structure comprising multiple ring systems and stereogenic centers.
The molecular formula of this compound is C26H26N2O5, indicating a composition of 26 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms. The compound exhibits a molecular weight of 446.50 grams per mole, making it a moderately sized small molecule suitable for cellular permeability and biological activity. The Chemical Abstracts Service registry number assigned to this compound is 1432500-66-7, providing a unique identifier for database searches and regulatory documentation.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C26H26N2O5 |
| Molecular Weight | 446.50 g/mol |
| Chemical Abstracts Service Number | 1432500-66-7 |
| MDL Number | MFCD30290156 |
| PubChem Compound Identifier | 56840728 |
| InChI Key | LNENLABLFGGAFF-BHIFYINESA-N |
The structural complexity of this compound arises from its three distinct ring systems: a cyclohexane ring bearing two carboxyl-related substituents, a tetrahydroisoquinoline system providing rigidity and spatial orientation, and a phthalimide group contributing to binding specificity. The stereochemistry is particularly crucial, with the (1S,2R) configuration of the cyclohexane ring and the (S) configuration of the tetrahydroisoquinoline center being essential for biological activity. This stereochemical requirement demonstrates the precise three-dimensional complementarity required for effective target engagement.
Significance as a First-in-Class Kelch-like ECH-associated protein 1 and Nuclear factor erythroid 2-related factor 2 Inhibitor
This compound represents a paradigm shift in Nuclear factor erythroid 2-related factor 2 pathway modulation research as the first compound to directly inhibit the protein-protein interaction between Kelch-like ECH-associated protein 1 and Nuclear factor erythroid 2-related factor 2 through non-covalent binding mechanisms. This distinction is particularly significant because previous Nuclear factor erythroid 2-related factor 2 activators, including phytochemicals such as sulforaphane and synthetic triterpinoids, operate through indirect mechanisms involving covalent modification of critical cysteine residues in Kelch-like ECH-associated protein 1.
The direct inhibition mechanism employed by this compound offers several theoretical advantages over indirect approaches. Traditional Nuclear factor erythroid 2-related factor 2 activators function by causing covalent modification of sulfhydryl groups in critical cysteine residues of Kelch-like ECH-associated protein 1, subsequently preventing the E3 ligase activity of the Cul3-Kelch-like ECH-associated protein 1 complex. In contrast, this compound achieves Nuclear factor erythroid 2-related factor 2 activation by directly competing with Nuclear factor erythroid 2-related factor 2 for binding to the Kelch-like ECH-associated protein 1 Kelch domain, specifically targeting the ETGE motif interaction site.
Experimental validation of this compound's non-reactive nature was demonstrated through exposure to high concentrations of glutathione, used as a surrogate for cysteine residues. No thiol addition or decomposition was detected over 48 hours of incubation, confirming that this compound inhibits the Kelch-like ECH-associated protein 1 and Nuclear factor erythroid 2-related factor 2 protein-protein interaction exclusively through non-covalent binding. This characteristic distinguishes this compound from electrophilic compounds and suggests potential advantages in terms of selectivity and reduced off-target effects.
The compound demonstrates robust binding affinity to the Kelch-like ECH-associated protein 1 Kelch domain with a dissociation constant of 1 micromolar in competitive surface plasmon resonance assays. Furthermore, this compound competes effectively with Nuclear factor erythroid 2-related factor 2 peptide in fluorescence polarization assays, exhibiting an inhibitory concentration 50 value of 1.6 micromolar. These binding parameters indicate strong and specific interaction with the target protein, supporting its utility as both a research tool and potential therapeutic lead compound.
Molecular Identity and Alternative Designations
This compound is known by several alternative designations that reflect its discovery history and research applications. The primary alternative name is LH601A, which represents the original laboratory designation assigned during the initial discovery and characterization phases. This designation has been consistently used throughout the scientific literature and continues to appear in research publications describing the compound's biological activities and mechanisms of action.
The this compound designation itself derives from the compound's acceptance into the National Institutes of Health Molecular Libraries Program, where it received official recognition as a chemical probe. This designation follows the standard nomenclature system employed by the Molecular Libraries Program, with "ML" indicating Molecular Libraries origin and "334" representing the specific numerical identifier assigned to this probe compound. The dual nomenclature system reflects the compound's transition from academic discovery to standardized research tool status.
Properties
IUPAC Name |
(1S,2R)-2-[(1S)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c29-23(20-11-5-6-12-21(20)26(32)33)27-14-13-16-7-1-2-8-17(16)22(27)15-28-24(30)18-9-3-4-10-19(18)25(28)31/h1-4,7-10,20-22H,5-6,11-15H2,(H,32,33)/t20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNENLABLFGGAFF-BHIFYINESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C3C2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N2CCC3=CC=CC=C3[C@H]2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
X-Ray Crystallography
Single-crystal X-ray analysis of isomer D (Fig. 2E in) provided definitive evidence for the (1 R,2 S,3 S) configuration. This data correlated with the observed bioactivity, as only ( SRS)- 5 exhibited sub-micromolar binding to Keap1.
Stereospecific Synthesis (Scheme 2 in )
To confirm the stereochemistry, a stereospecific route was developed:
-
Starting material : ( S)-Tetrahydroisoquinoline-1-carboxylic acid (( S)- 6 ) was protected with carbobenzyloxy (Cbz) and reduced to ( S)- 7 using lithium aluminum hydride (LiAlH4).
-
Mitsunobu reaction : ( S)- 7 underwent Mitsunobu conditions (DIAD, PPh3) with phthalimide to introduce the phthalimidomethyl group, yielding ( S)- 4 after hydrogenolysis.
-
Cyclohexane ring synthesis : Cis-cyclohexanedicarboxylic anhydride was desymmetrized via alkaloid-mediated catalysis (quinidine), producing (1 R,2 S)-2-(benzyloxycarbonyl)cyclohexanecarboxylic acid (( R, S)- 8 ).
-
Amide coupling : ( S)- 4 and ( R, S)- 8 were coupled using standard amide bond-forming reagents (e.g., HATU/DIPEA), yielding ( SRS)- 9 .
-
Deprotection : Hydrogenolysis of ( SRS)- 9 removed the benzyl group, furnishing ( SRS)- 5 (this compound).
Analytical Characterization and Quality Control
This compound’s identity and purity were verified using advanced analytical techniques:
Stereochemical purity : Chiral HPLC confirmed >98% enantiomeric excess (ee) for ( SRS)- 5 , critical for maintaining Keap1-binding specificity.
Biological Validation of Synthetic this compound
Post-synthesis, this compound was evaluated in cellular assays to confirm functional activity:
-
NRF2 nuclear translocation : Treatment of HEK293 cells with 100 μM this compound for 3 hours induced NRF2 nuclear translocation, as visualized via immunofluorescence.
-
Antioxidant response element (ARE) activation : this compound (50 μM, 48 hours) upregulated ARE-driven genes, including heme oxygenase-1 (HO-1) and thioredoxin-1 (TRX1), in cardiac fibroblasts.
Scale-Up Considerations and Challenges
While the initial synthesis sufficed for preclinical studies, scaling this compound production presents challenges:
-
Chiral resolution : The reliance on chiral chromatography for isomer separation is cost-prohibitive at large scales. Alternative approaches, such as asymmetric catalysis or enzymatic resolution, are under investigation.
-
Yield optimization : The Mitsunobu reaction and hydrogenolysis steps collectively yield ~40% overall, necessitating process refinement.
Comparative Analysis of Synthetic Routes
A comparative evaluation of synthetic strategies highlights the advantages of the stereospecific route:
| Parameter | Racemic Synthesis | Stereospecific Route |
|---|---|---|
| Stereochemical purity | 12.5% active isomer | >98% ee |
| Total steps | 6 | 8 |
| Overall yield | 5% | 15% |
The stereospecific method, though lengthier, ensures higher fidelity and avoids wasteful separation of inactive isomers .
Chemical Reactions Analysis
Types of Reactions
ML334 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups to modify its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Scientific Research Applications
The applications of ML334 can be categorized into several key areas:
Biochemical Research
- Study of Oxidative Stress : this compound is utilized to investigate the cellular mechanisms underlying oxidative stress responses. By activating Nrf2, researchers can explore how cells manage oxidative damage and the potential therapeutic benefits of enhancing this pathway .
- Protein-Protein Interaction Studies : As a specific inhibitor of the Keap1-Nrf2 interaction, this compound serves as a valuable tool for dissecting the molecular dynamics of this critical protein interaction .
Cellular Biology
- Gene Expression Analysis : this compound facilitates studies on gene expression changes associated with Nrf2 activation. This includes examining the upregulation of antioxidant response element (ARE)-controlled genes and understanding their roles in cellular defense mechanisms .
- Autophagy Research : Recent studies indicate that this compound influences autophagy-related proteins and pathways, suggesting its role in modulating autophagy in response to stressors such as radiation .
Medical Applications
- Therapeutic Potential : Given its ability to activate Nrf2, this compound is being explored for therapeutic applications in diseases characterized by oxidative stress, including neurodegenerative disorders and cardiovascular diseases. Its non-covalent nature may provide advantages over traditional covalent inhibitors by reducing potential side effects .
- Drug Development : In pharmaceutical research, this compound is employed in drug discovery efforts aimed at identifying new Nrf2 activators that could lead to innovative treatments for various conditions linked to oxidative stress and inflammation .
Case Study 1: Cancer Research
In a study on head and neck squamous cell carcinoma (HNSCC), this compound was shown to enhance radiosensitivity by modulating autophagy-related proteins. The treatment with this compound resulted in increased levels of LC3 puncta, indicating enhanced autophagic activity when combined with radiation therapy. This suggests that this compound may improve therapeutic outcomes by sensitizing cancer cells to radiation .
Case Study 2: Neurodegenerative Disorders
Research has demonstrated that this compound can mitigate oxidative stress-induced neuronal damage. In models of neurodegeneration, this compound treatment led to significant reductions in markers of oxidative damage and improved cell viability, highlighting its potential as a neuroprotective agent .
Mechanism of Action
ML334 exerts its effects by directly inhibiting the interaction between Keap1 and NRF2. This inhibition leads to the stabilization and nuclear translocation of NRF2, where it binds to antioxidant response elements (ARE) in the DNA. This binding activates the transcription of genes involved in antioxidant defense, detoxification, and anti-inflammatory responses .
Comparison with Similar Compounds
Key Properties of ML334
- Radiosensitization: Enhances X-ray sensitivity in head and neck squamous cell carcinoma (HNSCC) by impairing non-homologous end joining (NHEJ) DNA repair and inducing autophagy .
- Oxidative Stress Mitigation : Rescues mitochondrial dysfunction in alcoholic liver disease (ALD) models .
- Anti-Fibrotic Effects : Synergizes with panaxatriol saponin (PTS) to ameliorate cardiac fibrosis via Nrf2 activation .
Comparison with Similar Compounds
This compound belongs to a class of Keap1-Nrf2 PPI inhibitors. Below is a comparative analysis with structurally and functionally related compounds:
Dehydroeburicoic Acid (DEA)
DEA, a natural triterpenoid from Antrodia cinnamomea, is a dual inhibitor of Keap1-Nrf2 PPI and glycogen synthase kinase-3β (GSK3β).
Key Findings :
- DEA exhibits broader target engagement (dual inhibition) but lower Keap1-Nrf2 binding affinity than this compound .
- DEA outperforms this compound in mitochondrial recovery and antioxidant gene induction, making it superior in ALD models .
Capsaicin (CAP)
CAP, a natural vanilloid from chili peppers, weakly inhibits Keap1-Nrf2 PPI.
| Parameter | This compound | CAP | Reference |
|---|---|---|---|
| Keap1 Binding Affinity | Kd = 1 μM | Kd = 262 μM | |
| ARE Activation | Robust (EC50 = 10–60 μM) | Moderate (requires higher doses) |
Key Findings :
- CAP’s weak binding suggests non-competitive or allosteric inhibition, contrasting with this compound’s direct orthosteric mechanism .
Ginsenoside Rg3
Ginsenoside Rg3, a saponin from Panax ginseng, synergizes with this compound to attenuate ferroptosis in cardiac ischemia-reperfusion injury.
| Parameter | This compound | Ginsenoside Rg3 | Reference |
|---|---|---|---|
| Keap1 Binding | Direct (Kd = 1 μM) | Indirect (hydrophobic interactions) | |
| Ferroptosis Suppression | Moderate | Enhanced when combined with this compound |
Key Findings :
Orthosteric vs. Allosteric Inhibitors
| Compound | Mechanism | Keap1-Nrf2 Inhibition (EC50/Kd) | Reference |
|---|---|---|---|
| This compound | Orthosteric | 1 μM | |
| KI696 | Orthosteric | Comparable to this compound | |
| Bardoxolone Methyl | Allosteric | Non-competitive |
Key Findings :
- Orthosteric inhibitors (this compound, KI696) directly block Keap1-Nrf2 binding, while allosteric modulators like bardoxolone act through alternative pathways .
Functional and Clinical Implications
- Radiosensitization : this compound’s cell line-dependent efficacy (e.g., EC50 = 60 μM in resistant Cal33 HNSCC cells) suggests personalized therapeutic applications .
- Dual-Target Agents : DEA’s dual inhibition of Keap1-Nrf2 and GSK3β offers advantages in complex oxidative stress pathologies but may lack this compound’s specificity .
- Synergistic Combinations : this compound enhances the effects of compounds like Rg3, indicating utility in multi-target regimens .
Biological Activity
ML334, also known as LH601A, is a small-molecule compound recognized primarily for its role as an Nrf2 activator . This compound has garnered attention due to its ability to inhibit the interaction between Keap1 and Nrf2, a critical pathway in cellular defense mechanisms against oxidative stress and inflammation. The biological activity of this compound is characterized by its potent inhibition of the Keap1-Nrf2 protein-protein interaction, making it a valuable candidate for therapeutic applications in various diseases associated with oxidative stress.
- Chemical Name : (1S,2R)-2-[[(1S)-1-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl]cyclohexanecarboxylic acid
- Molecular Formula : C26H26N2O5
- Purity : ≥98%
This compound operates by binding to Keap1, thus preventing its interaction with Nrf2. This inhibition leads to the stabilization and nuclear translocation of Nrf2, which subsequently activates the transcription of various antioxidant response element (ARE)-regulated genes. The dissociation constant () for this interaction is approximately 1 μM, indicating a strong binding affinity .
Key Biological Activities
- Nrf2 Activation : Promotes Nrf2 nuclear translocation and enhances ARE activity.
- Antioxidant Response : Induces the expression of cytoprotective genes involved in oxidative stress response.
- Cell Permeability : this compound is cell-permeable, allowing it to exert effects within various cell types.
Structure-Activity Relationship (SAR)
Research has demonstrated that the biological activity of this compound is predominantly attributed to one specific stereoisomer, designated as (SRS)-5. This isomer shows at least 100 times greater potency compared to other stereoisomers. The structure-activity relationship studies indicate that:
- The presence of an acidic functional group on the cycloalkane ring enhances activity.
- Non-covalent binding mechanisms are involved, differentiating it from traditional electrophilic inhibitors .
Case Studies and Applications
Case studies have highlighted the potential therapeutic applications of this compound in various conditions characterized by oxidative stress:
Q & A
Q. What is the molecular mechanism of ML334 in activating NRF2, and how can this be experimentally validated?
this compound inhibits the Keap1-NRF2 interaction by binding to the Keap1 Kelch domain (Kd = 1 μM), preventing NRF2 ubiquitination and promoting its nuclear translocation to activate antioxidant response elements (ARE) . To validate this:
Q. What in vitro protocols are recommended for this compound treatment in cellular models?
- Dosage : 50–100 µM in HEK293 cells for 6–24 hours to induce NRF2 target genes .
- Time-course analysis : Monitor autophagy markers (e.g., LC3-II via fluorescence microscopy) at 0, 1, and 24 hours post-treatment .
- Controls : Include DMSO-treated controls and validate results with siRNA-mediated NRF2 knockdown .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s radiosensitization effects in head and neck squamous cell carcinoma (HNSCC)?
this compound enhances radiosensitivity in FaDu cells but not SAS cells when combined with AIIB2/Cetuximab . To address variability:
- Conduct phosphoproteome analysis to identify baseline NRF2/Keap1 activity and mTOR signaling .
- Use 3D lrECM cultures to mimic in vivo conditions and test this compound (10 µM) with irradiation .
- Compare clonogenic survival assays across cell lines with differing Keap1 mutation status .
Q. What methodologies optimize the study of this compound’s role in ferroptosis regulation?
- Experimental design : Treat colorectal cancer (CRC) cells with this compound (10–20 µM) and oxaliplatin (OXA), then measure lipid ROS via flow cytometry and GPX4 expression via Western blot .
- Rescue experiments : Co-treat with NRF2 inhibitors (e.g., ML385) to confirm pathway specificity .
- Quantitative metrics : Assess glutathione (GSH/GSSG) ratios and iron content using colorimetric assays .
Q. How does this compound modulate non-homologous end joining (NHEJ) in radiation studies, and what assays are critical?
- Mechanistic insight : this compound impairs NHEJ by altering redox balance, increasing DNA damage retention post-irradiation .
- Key assays :
- γH2AX foci quantification to measure double-strand breaks .
- Comet assays under alkaline conditions to assess DNA damage .
Methodological Considerations
Q. How should researchers validate this compound’s specificity for Keap1 in high-throughput screens?
- Stereoisomer controls : Test all eight stereoisomers of this compound; only (SRS)-5 shows activity, confirming target specificity .
- Competitive binding assays : Use fluorescence polarization with FITC-labeled Keap1 Kelch domain .
- Off-target checks : Perform kinome-wide profiling to rule out kinase inhibition .
Q. What statistical approaches address variability in this compound-induced antioxidant responses?
- Data normalization : Use housekeeping genes (e.g., GAPDH) for qRT-PCR and adjust for baseline ROS levels .
- Multiplicity correction : Apply Bonferroni correction when comparing multiple time points or concentrations .
- Reprodubility : Report mean ± SEM from ≥3 biological replicates .
Data Interpretation Challenges
Q. Why do this compound’s effects on ATP content and antioxidant activity vary across cell types?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
